molecular formula C9H10BrNO B11711552 2-Bromo-6-(oxolan-2-yl)pyridine

2-Bromo-6-(oxolan-2-yl)pyridine

Cat. No.: B11711552
M. Wt: 228.09 g/mol
InChI Key: OXJJORKMGHRUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(oxolan-2-yl)pyridine is a chemical compound with the molecular formula C9H10BrNO. It is a pyridine derivative where a bromine atom is substituted at the 2-position and an oxolane ring is attached at the 6-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(oxolan-2-yl)pyridine can be achieved through several methods. One common approach involves the bromination of 6-(oxolan-2-yl)pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation of the Oxolan Moiety

The tetrahydrofuran ring undergoes oxidation to form oxygenated derivatives.

Oxidizing Agent Conditions Product
Potassium permanganateAcidic aqueous mediumFuran-2-carboxylic acid derivative
Chromium trioxideBasic conditionsEpoxide or diol intermediates

The oxidation pathway depends on the reaction environment. Acidic conditions favor ring-opening to carboxylic acids, while basic conditions may yield epoxides or diols.

Reduction of the Pyridine Ring

The pyridine ring can be reduced to piperidine derivatives under catalytic hydrogenation.

Reagent Conditions Product
Hydrogen gas with palladium catalystHigh pressure, elevated temperature2-Bromo-6-(oxolan-2-yl)piperidine

This reaction is critical for synthesizing saturated analogs, which may exhibit distinct biological activity.

Comparative Reactivity

A comparison with similar compounds highlights structural influences on reactivity:

Compound Key Feature Reactivity Profile
2-Bromo-6-(oxolan-3-yl)pyridineOxolan-3-yl substituentSimilar substitution patterns but altered steric effects
2-Bromo-6-methylpyridineMethyl groupFaster substitution due to reduced steric hindrance
2-Bromo-6-[(oxolan-3-yl)oxy]pyridineOxygen-linked oxolanEnhanced electron donation via ether linkage

The oxolan-2-yl group’s position and substitution pattern influence nucleophilic attack and oxidation susceptibility .

Research Findings and Limitations

  • Substitution Efficiency : The bromine’s position (meta to the oxolan group) may reduce electronic activation compared to ortho/para positions.

  • Oxolan Stability : Oxidation of the THF ring is highly dependent on reaction conditions, requiring careful control to avoid over-oxidation.

  • Synthetic Utility : While substitution reactions are well-documented in analogs, direct data for 2-Bromo-6-(oxolan-2-yl)pyridine remains sparse, necessitating extrapolation from similar systems .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity:
Recent studies have indicated that 2-Bromo-6-(oxolan-2-yl)pyridine exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in liver (HepG2) and breast cancer (MDA-MB-231) cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
HepG215.3Inhibition of kinase pathways
MDA-MB-23112.7Targeting vascular endothelial growth factor receptor pathways

The mechanism involves the inhibition of specific kinases, which are crucial for cancer progression, suggesting its potential as a therapeutic agent.

2. Anti-inflammatory Properties:
The compound has also been studied for its inhibitory effects on enzymes involved in inflammatory processes. Notably, it shows promise as a GSK-3β inhibitor, which is significant in treating neuroinflammatory diseases.

Table 2: Enzyme Inhibition Activity

EnzymeIC50 Value (µM)Biological Relevance
GSK-3β8.5Involved in inflammation and apoptosis

Material Science

Organic Electronics:
this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique structure allows for enhanced charge transport properties, making it suitable for applications in electronic devices.

Catalysis

The compound serves as a ligand in metal-catalyzed reactions, improving the efficiency and selectivity of various catalytic processes. It can participate in coupling reactions such as Suzuki or Heck reactions, facilitating the formation of complex organic molecules.

Case Studies

1. Cytotoxicity Evaluation:
In a comparative study of various pyridine derivatives, this compound demonstrated superior cytotoxicity against HepG2 and MDA-MB-231 cell lines compared to established chemotherapeutics like sorafenib.

2. Inflammation Studies:
Another investigation revealed that treatment with this compound significantly reduced nitric oxide (NO) and interleukin (IL)-6 levels in BV-2 microglial cells, indicating its potential utility in managing neuroinflammatory conditions.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(oxolan-2-yl)pyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the pyridine ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(oxolan-3-yl)pyridine
  • 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine
  • 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine

Uniqueness

2-Bromo-6-(oxolan-2-yl)pyridine is unique due to the specific positioning of the oxolane ring and the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted synthetic applications and research studies.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-6-(oxolan-2-yl)pyridine

InChI

InChI=1S/C9H10BrNO/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1,3,5,8H,2,4,6H2

InChI Key

OXJJORKMGHRUEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.